![molecular formula C15H14F3N3O3S B2555951 2-[(4-nitrobenzyl)sulfanyl]-3-propyl-6-(trifluoromethyl)-4(3H)-pyrimidinone CAS No. 860609-27-4](/img/structure/B2555951.png)
2-[(4-nitrobenzyl)sulfanyl]-3-propyl-6-(trifluoromethyl)-4(3H)-pyrimidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-[(4-nitrobenzyl)sulfanyl]-3-propyl-6-(trifluoromethyl)-4(3H)-pyrimidinone” is a chemical compound with the molecular formula C15H14F3N3O3S . It contains a pyrimidinone ring, which is a common structure in many pharmaceuticals and biologically active compounds.
Molecular Structure Analysis
The compound contains several functional groups, including a pyrimidinone ring, a trifluoromethyl group, a propyl chain, a sulfanyl group, and a nitrobenzyl group . These groups could potentially influence the compound’s reactivity and biological activity.Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by its functional groups. For example, the trifluoromethyl group is known for its high electronegativity and can influence the compound’s reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups and molecular structure . For example, the trifluoromethyl group could influence the compound’s lipophilicity and metabolic stability .Scientific Research Applications
Stability and Degradation
- A study on nitisinone, a compound with similar nitro and trifluoromethyl groups, investigated its stability under different conditions, including pH, temperature, and ultraviolet radiation, revealing insights into its degradation products which could inform the understanding of similar compounds' stability and degradation pathways (Barchańska et al., 2019).
Photoreactivity
- Research on ortho-nitrobenzylpyridines, which share the nitrobenzyl functionality, discussed their photochromic activity and potential applications in photon-based electronics, suggesting that similar nitrobenzyl compounds might exhibit photoresponsive properties useful in technological applications (Naumov, 2006).
Synthetic Applications
- The synthesis of pyranopyrimidines, featuring a pyrimidinone core similar to the query compound, highlighted the use of hybrid catalysts, indicating the compound's potential relevance in medicinal and pharmaceutical industries due to its bioavailability and synthetic versatility (Parmar, Vala, & Patel, 2023).
Photoprotective Groups
- A review on photosensitive protecting groups, including 2-nitrobenzyl, emphasized their developmental stage and promising future applications in synthetic chemistry, which might be relevant for compounds with similar functionalities (Amit, Zehavi, & Patchornik, 1974).
Environmental and Health Safety
- Studies on compounds like mesotrione and parabens, containing nitrobenzoyl groups, have explored their environmental fate, effects, and safety profiles, providing a foundation for assessing the ecological and health impacts of chemically related compounds (Carles, Joly, & Joly, 2017).
Pharmaceutical Applications
- Pyrimidine derivatives, a core feature of the compound , have been extensively studied for their wide range of pharmacological activities, including anti-inflammatory effects, suggesting potential therapeutic applications for compounds with a pyrimidinone core (Rashid et al., 2021).
Mechanism of Action
Properties
IUPAC Name |
2-[(4-nitrophenyl)methylsulfanyl]-3-propyl-6-(trifluoromethyl)pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N3O3S/c1-2-7-20-13(22)8-12(15(16,17)18)19-14(20)25-9-10-3-5-11(6-4-10)21(23)24/h3-6,8H,2,7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQDBTPFERZLCFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C=C(N=C1SCC2=CC=C(C=C2)[N+](=O)[O-])C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
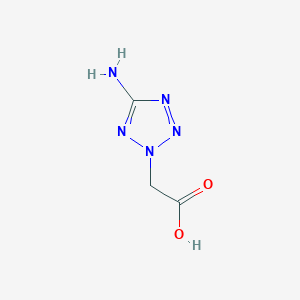
![1-[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-(2-fluorophenyl)piperazine](/img/structure/B2555871.png)
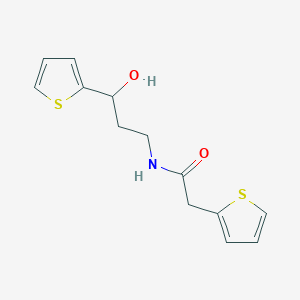


![4-Chloro-3-iodopyrazolo[1,5-a]pyrazine](/img/structure/B2555880.png)
![4-(N-benzyl-N-methylsulfamoyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2555881.png)
![2,4-dimethoxy-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}benzamide](/img/structure/B2555882.png)
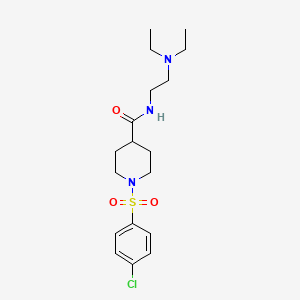


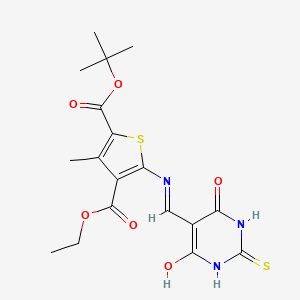
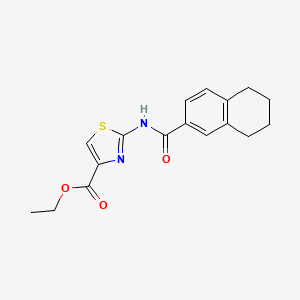
![4-Tert-butyl-3-[4-(trifluoromethyl)piperidine-1-carbonyl]pyrrolidin-2-one](/img/structure/B2555891.png)
